3,4-Dimethyl-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-fluoroaniline is an organic compound belonging to the class of fluorinated anilines It is characterized by the presence of two methyl groups and one fluorine atom attached to the benzene ring, specifically at the 3rd, 4th, and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2-fluoroaniline typically involves the fluorination of 3,4-dimethylaniline. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the nitration of 3,4-dimethyltoluene, followed by reduction to obtain 3,4-dimethylaniline, and subsequent fluorination. The process requires careful control of reaction parameters to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LAH) or hydrogen in the presence of a catalyst.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using concentrated nitric acid.
Major Products Formed:
Oxidation: Formation of 3,4-dimethyl-2-fluoronitrobenzene.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted anilines depending on the substituent introduced.
Scientific Research Applications
3,4-Dimethyl-2-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to various biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dimethylaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoroaniline: Lacks the methyl groups, leading to variations in reactivity and applications.
3,4-Difluoroaniline:
Uniqueness: 3,4-Dimethyl-2-fluoroaniline is unique due to the combined presence of both methyl and fluorine substituents, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-fluoro-3,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPJPBBWVKXVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.